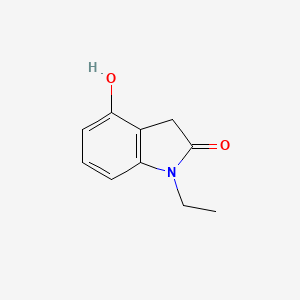
2,6-Difluoropyridin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Difluoropyridin-4-ol is a fluorinated pyridine derivative with the molecular formula C5H3F2NO. This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions and a hydroxyl group at the 4 position on the pyridine ring. Fluorinated pyridines are known for their unique chemical properties, which make them valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
It’s known that fluorinated pyridines are generally used in the synthesis of various bioactive compounds , suggesting that the targets could be diverse depending on the specific compound synthesized.
Mode of Action
Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various bioactive compounds , implying that the affected pathways could vary depending on the specific compound synthesized.
Result of Action
As a building block in the synthesis of various bioactive compounds , its effects would likely depend on the specific compound synthesized.
Action Environment
It’s worth noting that the synthesis of fluoropyridines often involves specific conditions, such as the use of certain solvents or temperatures , which could potentially influence the compound’s action.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,6-Difluoropyridin-4-ol are not well-documented in the literature. As a derivative of pyridine, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the presence of the fluorine atoms and the hydroxyl group in the compound .
Cellular Effects
It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no available information on the changes in the effects of this compound over time in laboratory settings. This would include data on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
There is currently no available information on how the effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This would include information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
There is currently no available information on how this compound is transported and distributed within cells and tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoropyridin-4-ol typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2,6-difluoropyridine with hydroxylating agents under controlled conditions. For instance, the use of lithium diisopropylamide (LDA) in tetrahydrofuran at low temperatures has been studied for the ortholithiation of 2,6-difluoropyridine .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using fluorinating agents such as aluminum fluoride and copper fluoride at elevated temperatures (450-500°C). These methods ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,6-Difluoropyridin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products:
- Substitution reactions can yield derivatives with different functional groups replacing the fluorine atoms.
- Oxidation can produce 2,6-difluoropyridin-4-one.
- Reduction can lead to the formation of 2,6-difluoropyridine.
Scientific Research Applications
2,6-Difluoropyridin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies.
Medicine: Explored for its potential in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty polymers and materials with enhanced properties.
Comparison with Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 2,6-Dichloropyridine
Comparison: 2,6-Difluoropyridin-4-ol is unique due to the presence of both fluorine atoms and a hydroxyl group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
2,6-difluoro-1H-pyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2NO/c6-4-1-3(9)2-5(7)8-4/h1-2H,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUUERXIALDNSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=CC1=O)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II)](/img/structure/B599949.png)
![[6-(2,2,2-Trifluoroethoxy)pyridin-3-YL]boronic acid](/img/structure/B599951.png)


![4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B599956.png)



![[(2S,3S,4R,5S,6S)-3,4-diacetyloxy-6-phenylsulfanyl-5-(2,2,2-trichloroethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B599966.png)
